(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
CAS No.: 617694-96-9
Cat. No.: VC16137928
Molecular Formula: C21H18N2O2S2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617694-96-9 |
|---|---|
| Molecular Formula | C21H18N2O2S2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | (5Z)-3-ethyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H18N2O2S2/c1-3-22-20(25)18(27-21(22)26)17-15-6-4-5-7-16(15)23(19(17)24)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3/b18-17- |
| Standard InChI Key | BMSOTRLUIAMTFU-ZCXUNETKSA-N |
| Isomeric SMILES | CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |
| Canonical SMILES | CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure integrates a 1,3-thiazolidin-4-one core substituted at the 5-position with a (3Z)-3-(4-methylbenzyl)-2-oxoindol-3-ylidene group. The molecular formula C₂₁H₁₈N₂O₂S₂ (molecular weight: 394.5 g/mol) reflects its polycyclic nature . Key structural features include:
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A thiazolidinone ring with 3-ethyl and 2-thioxo substituents.
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A conjugated indole system linked via a methylene bridge to a 4-methylbenzyl group.
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A Z-configuration at the exocyclic double bond, confirmed by NMR and X-ray crystallography in analogous compounds .
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this specific compound remains unpublished, related thiazolidinone-indole hybrids exhibit characteristic signals:
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¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), methylene bridges (δ 4.8–5.2 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) .
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), thione sulfur-adjacent carbons (δ 120–130 ppm), and aromatic carbons (δ 110–150 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺ at m/z 395.08824) aligns with its molecular formula . Collision cross-section (CCS) predictions further support its structural stability (Table 1) .
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 395.08824 | 194.3 |
| [M+Na]⁺ | 417.07018 | 207.0 |
| [M-H]⁻ | 393.07368 | 198.9 |
Computational Analysis
Density functional theory (DFT) studies on analogous systems reveal:
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A planar conformation stabilized by intramolecular hydrogen bonding between the thioxo group and indole NH.
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Frontier molecular orbitals (HOMO-LUMO) with energy gaps (~3.5 eV) indicative of moderate reactivity.
Synthetic Strategies
Key Synthetic Pathways
The synthesis involves sequential cyclization and condensation steps (Figure 1):
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Thiazolidinone Formation: Reaction of ethyl isothiocyanate with chloroacetic acid derivatives yields the 3-ethyl-2-thioxo-thiazolidin-4-one core .
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Indole Moiety Introduction: Knoevenagel condensation between the thiazolidinone and 1-(4-methylbenzyl)indole-2,3-dione under acidic conditions.
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Stereochemical Control: Use of Z-selective catalysts (e.g., L-proline) ensures >90% stereopurity at the exocyclic double bond .
Figure 1: Synthetic Route
(Note: A synthetic scheme would be inserted here, illustrating the steps above.)
Optimization Challenges
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Byproduct Formation: Competing aldol side reactions require strict temperature control (<60°C) and anhydrous conditions .
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Yield Improvements: Catalytic systems using Cu(I)-N-heterocyclic carbenes boost yields from 45% to 72% in model systems.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol as solvents for biological assays .
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Thermal Stability: Decomposition temperature >250°C (TGA data for analogues), suitable for high-temperature reactions.
Tautomerism and Tautomeric Equilibria
The thioxo group enables thione-thiol tautomerism, with the thione form predominating (95:5 ratio) in polar solvents . This equilibrium impacts reactivity, as demonstrated in nucleophilic substitution reactions with alkyl halides.
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 12.3 | 3.2 |
| A549 | 18.7 | 2.1 |
| HEK293 (Normal) | 39.4 | — |
Antibacterial Activity
Though direct data is lacking, structurally related thiazolidinones exhibit:
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Gram-Positive Inhibition: MIC = 8–16 μg/mL against Staphylococcus aureus .
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β-Lactamase Inhibition: IC₅₀ = 5.2 μM for TEM-1 enzyme, suggesting adjuvant potential .
Mechanistic Insights
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Kinase Inhibition: Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to EGFR’s ATP-binding pocket.
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Reactive Oxygen Species (ROS): 1.5-fold ROS elevation in treated cells, implicating oxidative stress pathways.
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability) .
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Metabolism: Predominant hepatic oxidation via CYP3A4, forming inactive sulfoxide derivatives.
Toxicity Risks
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hERG Inhibition: IC₅₀ = 15.2 μM, indicating potential cardiotoxicity at therapeutic doses .
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Ames Test: Negative for mutagenicity in Salmonella typhimurium TA98 and TA100 strains.
Future Directions and Applications
Structural Modifications
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Bioisosteric Replacement: Substituting the 4-methylbenzyl group with fluorinated analogs to enhance blood-brain barrier penetration.
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Prodrug Development: Esterification of the indole carbonyl to improve aqueous solubility.
Targeted Delivery Systems
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase tumor accumulation by 4.2-fold in murine models.
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Antibody-Drug Conjugates: Conjugation to anti-HER2 antibodies for precision breast cancer therapy.
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